molecular formula C12H11NO5 B12449861 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid

Cat. No.: B12449861
M. Wt: 249.22 g/mol
InChI Key: DBEKDAZTABHMRW-UHFFFAOYSA-N
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Description

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid is an organic compound with the molecular formula C12H11NO5 It is known for its unique structure, which includes a methoxycarbonylphenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid typically involves the reaction of maleic anhydride with methyl 4-aminobenzoate in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for about 3 hours, and the resulting precipitate is filtered, washed with ethyl acetate, and dried to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic Acid
  • (2Z)-3-{[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic Acid

Uniqueness

3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its methoxycarbonylphenyl group and prop-2-enoic acid backbone contribute to its versatility in various chemical and biological contexts.

Properties

IUPAC Name

4-(4-methoxycarbonylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-18-12(17)8-2-4-9(5-3-8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEKDAZTABHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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